molecular formula C12H17NO2 B3012265 N-(2,3-dimethoxybenzyl)prop-2-en-1-amine CAS No. 849000-01-7

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine

Cat. No. B3012265
CAS RN: 849000-01-7
M. Wt: 207.273
InChI Key: KGXMPJWROJJCMW-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethoxybenzyl)prop-2-en-1-amine is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities, such as dimethoxybenzyl amine derivatives and their biological activities. These compounds are of interest due to their potential therapeutic applications and their role in drug discovery .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an amine with an aldehyde. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensing 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde . Similarly, the synthesis of (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine was performed by refluxing 1-naphthylamine with 3,4-dimethoxybenzaldehyde in a methanolic solution . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectral techniques such as UV-Vis, FT-IR, 1H-NMR, and single-crystal X-ray diffraction analysis . These techniques help establish the 3D molecular structure and the presence of specific functional groups, which are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involving these compounds often lead to the formation of products with potential biological activities. For example, the reaction of 4-benzyloxy-3,5-dimethyl benzyl bromide with N-tosyl-3,4-dimethoxy benzyl amine gives a product that is a key intermediate in the synthesis of isoindolines . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, are important for their pharmacological applications. For instance, poor water solubility of a novel small molecule HIF-1 pathway inhibitor necessitates its delivery in a formulation, highlighting the need for chemical modifications to improve such properties . The presence of dimethoxy groups can influence the lipophilicity and, consequently, the solubility of the compounds.

Scientific Research Applications

Protective Group in Carbohydrate Chemistry

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine derivatives, such as 2,4-Dimethoxybenzyl (Dmob), are utilized as protective groups in carbohydrate chemistry. Dmob is notably effective for protecting amide groups in glycosyl donors, enhancing the selectivity and yield of glycosylation reactions. Kelly and Jensen (2001) demonstrated the use of Dmob in the synthesis of complex carbohydrates, highlighting its utility in improving the efficiency of carbohydrate synthesis processes (Kelly & Jensen, 2001).

Metal Ion Complex Formation and Nano-material Synthesis

This compound and related compounds are used in forming metal ion complexes, which play a crucial role in synthesizing nano-structured materials like ceria (CeO2). Veranitisagul et al. (2011) explored the formation of cerium(III)-benzoxazine dimer complexes, highlighting their utility in producing single-phase ceria through thermal decomposition (Veranitisagul et al., 2011).

Intermediate in Isoindoline Synthesis

This compound serves as a key intermediate in the synthesis of isoindolines, a class of compounds with various pharmaceutical and chemical applications. Raju, Neelakantan, and Bhalerao (2007) outlined its role in synthesizing N-(3′,5′-dimethyl- 4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a critical step in producing isoindolines (Raju, Neelakantan, & Bhalerao, 2007).

Protective Group in Sulfur-Containing Compounds

Grunder-Klotz and Ehrhardt (1991) highlighted the use of the 3,4-dimethoxybenzyl group, a close relative of this compound, as an N-protecting group in sulfur-containing compounds. This group can be smoothly eliminated under specific conditions, demonstrating its versatility in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Complex Alkaloids

This compound derivatives play a crucial role in synthesizing complex alkaloids. Rosa et al. (1997) used derivatives of this compound in the synthesis of Amaryllidaceae alkaloids, highlighting its importance in creating structurally complex and biologically active natural products (Rosa et al., 1997).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h4-7,13H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMPJWROJJCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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